molecular formula C12H17N B2522459 1-Benzyl-3,3-dimethylazetidine CAS No. 13509-71-2

1-Benzyl-3,3-dimethylazetidine

Cat. No.: B2522459
CAS No.: 13509-71-2
M. Wt: 175.275
InChI Key: WPDLZIHBUNVNLF-UHFFFAOYSA-N
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Description

1-Benzyl-3,3-dimethylazetidine is a useful research compound. Its molecular formula is C12H17N and its molecular weight is 175.275. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Azetidine Derivatives : 1-Benzyl-3,3-dimethylazetidine has been used in the synthesis of various azetidine derivatives. For instance, its synthesis involved the reduction of γ-Chloro-α-(N-alkylimino)esters, leading to the formation of 1-alkyl-3,3-dimethylazetidine-2-carboxylic esters, which are significant in developing new sterically hindered α-amino acids (Kimpe et al., 1998).

  • Enantioselective Preparation : The compound has also been used in the enantioselective preparation of chiral N-benzylazetidines from optically pure anti-1,3-diols. This process led to the creation of chiral recognition agents for phosphorus ligands (Marinetti et al., 2000).

  • Intramolecular Cyclization Reaction : An iodine-mediated intramolecular cyclization reaction of γ-prenylated amines has been developed using this compound. This method offers a new strategy for synthesizing bioactively important 3,3-dimethylazetidines (Jin et al., 2016).

Molecular Recognition and Chemical Analysis

  • Molecular Recognition : A study synthesized 1,3-Di-{N-[bis(dimethylamino)methane]}benzyl-diamide and found it capable of selective molecular recognition for nucleotides in an aqueous solution. This highlights the potential use of this compound derivatives in biochemical analysis (Gao et al., 2003).

Environmental and Material Science Applications

  • Metal Ion Detection : Benzyl disulphide, a derivative, has been used in developing a membrane electrode for lead ion detection, demonstrating the role of this compound derivatives in environmental monitoring and material science (Abbaspour & Tavakol, 1999).

  • Corrosion Inhibition in Metals : Research has been conducted on the inhibition properties of compounds related to this compound for mild steel corrosion in acidic solutions. This research is crucial in the field of materials chemistry, particularly in corrosion science (Chafiq et al., 2020).

Chemical Reactions and Mechanisms

  • Electrospray Mass Spectrometry Analysis : In electrospray ionization mass spectrometry, compounds related to this compound have shown unique fragmentation patterns. This is significant in understanding reaction kinetics and molecular interactions in analytical chemistry (Tu et al., 2005).

  • Trifluoromethylation Reactions : The compound has been involved in the study of hypervalent iodine reagents for trifluoromethylation, highlighting its role in the synthesis of complex organic molecules (Wang et al., 2018).

Safety and Hazards

The safety information for 1-Benzyl-3,3-dimethylazetidine indicates that it may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

Azetidines, including 1-Benzyl-3,3-dimethylazetidine, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . Future research may focus on exploring new synthesis methods, understanding their reactivity, and finding new applications in drug discovery, polymerization, and as chiral templates .

Properties

IUPAC Name

1-benzyl-3,3-dimethylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-12(2)9-13(10-12)8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDLZIHBUNVNLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13509-71-2
Record name 1-benzyl-3,3-dimethyl-azetidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 8.97 g (0.04 mole) of tetrahydro-3-benzyl-5,5-dimethyl-1,3-oxazin-2-one and 0.084 g (0.002 mole) of lithium chloride was heated to 245° C. at a pressure of 100 torr in a 25-ml flask equipped with a mechanical stirrer and distillation head. The receiver was cooled with dry ice as the product slowly distilled. After 5 hours, an additional 0.084 g of lithium chloride was added and heating was continued for an additional 25 hours. At this time, 5.84 g (85 percent yield) of pure 1-benzyl-3,3-dimethylazetidine had collected. The material was redistilled at bp 107° C.-108° C. (15 mm).
Name
tetrahydro-3-benzyl-5,5-dimethyl-1,3-oxazin-2-one
Quantity
8.97 g
Type
reactant
Reaction Step One
Quantity
0.084 g
Type
reactant
Reaction Step One

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